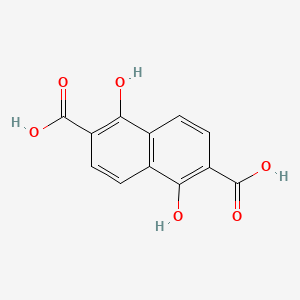

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid

Descripción general

Descripción

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 and a molecular weight of 248.19 g/mol . This compound is known for its electron-donating properties and strong dispersive interactions, making it useful in various scientific and industrial applications .

Métodos De Preparación

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid can be synthesized from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification . This method involves the following steps:

Hydrolysis: Naphthalene-1,5-disulfonic acid is treated with a strong base, such as sodium hydroxide, to form the corresponding dihydroxynaphthalene derivative.

Acidification: The resulting product is then acidified to yield this compound.

Análisis De Reacciones Químicas

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid involves its electron-donating properties, which allow it to adsorb well to electron-deficient sites . This property enables it to form strong dispersive interactions and complexes with cations, making it useful in various applications.

Comparación Con Compuestos Similares

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

1,5-Dihydroxynaphthalene: This compound is prepared from naphthalene-1,5-disulfonic acid and is used in the production of diazo dyes and juglone.

2,6-Naphthalenedicarboxylic acid: This compound is used in the production of polyesters and has different chemical properties compared to this compound.

This compound stands out due to its unique electron-donating properties and strong dispersive interactions, making it valuable in various scientific and industrial applications.

Actividad Biológica

1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid (also known as 1,5-N-2,6) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula: C₁₂H₈O₆

- Molecular Weight: 248.19 g/mol

- CAS Number: 25543-68-4

- Density: 1.706 g/cm³

- Boiling Point: 503.2 °C at 760 mmHg

- Flash Point: 272.2 °C

Biological Activities

- Antiproliferative Effects

-

Coordination Complexes

- The compound forms coordination polymers with metals such as zinc (Zn), nickel (Ni), aluminum (Al), and iron (Fe³⁺). These complexes have shown enhanced biological activities, including improved stability and bioavailability . Specifically, Zn-1,5-N-2,6 has been noted for its superior properties in biological applications.

- Antioxidant Activity

- Enzymatic Interactions

Case Studies

Case Study 1: Antiproliferative Activity

In a controlled experiment assessing the antiproliferative effects of various hydroxynaphthalenes on cancer cell lines, it was found that this compound had a notable IC₅₀ value indicating its effectiveness in inhibiting cell proliferation in vitro .

Case Study 2: Coordination Polymers

A study focused on the synthesis of coordination polymers using this compound with transition metals revealed that these complexes could enhance drug delivery systems due to their stability and biocompatibility .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUDMFCCNVDITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296403 | |

| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25543-68-4 | |

| Record name | NSC109127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid influence the thermal stability of the resulting coordination polymers?

A: this compound acts as a ligand, forming coordination polymers with various metal ions. The molecule's structure, featuring both carboxylic acid and hydroxyl groups, allows for multiple coordination sites with metal ions. Research has shown that the specific metal ion significantly impacts the polymer's thermal stability [, ]. For instance, polymers formed with Zn or Th demonstrate higher thermal stability compared to those formed with metals prone to changes in ionic valency, such as Fe or Ni []. This difference arises from the nature of the coordination bonds formed. Stronger, more stable coordination bonds contribute to a higher decomposition temperature for the resulting polymer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.